molecular formula C8H18N2O2 B557208 N-Boc-1,3-propanediamine CAS No. 75178-96-0

N-Boc-1,3-propanediamine

Cat. No. B557208
M. Wt: 174.24 g/mol
InChI Key: POHWAQLZBIMPRN-UHFFFAOYSA-N
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Patent
US06011168

Procedure details

In Step 1, 1,3-diaminopropane (II) is reacted with a di-t-butylcarbonate (III) to give 3- aminopropyl carbamic acid 1,1-dimethylethyl ester (IV).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][NH2:5].[C:6]([O:10][C:11](=O)[O:12]C(C)(C)C)([CH3:9])([CH3:8])[CH3:7]>>[CH3:7][C:6]([O:10][C:11](=[O:12])[NH:1][CH2:2][CH2:3][CH2:4][NH2:5])([CH3:9])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(OC(C)(C)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)OC(NCCCN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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